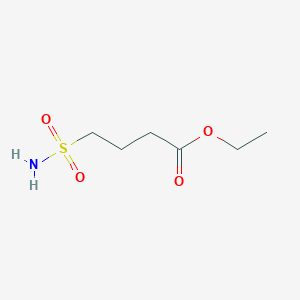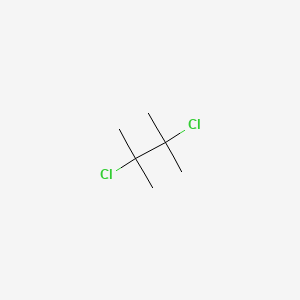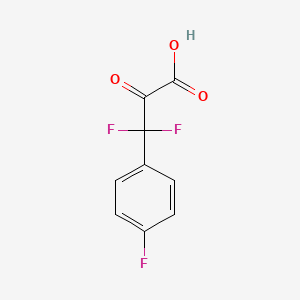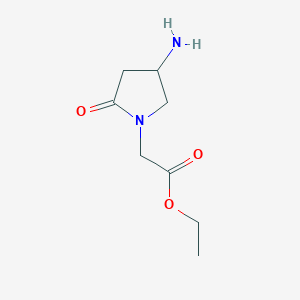
1,1-Dichloro-1-fluoro-4-methylpentan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-DICHLORO-1-FLUORO-4-METHYL-PENTAN-2-ONE is an organic compound with the molecular formula C6H9Cl2FO It is a halogenated ketone, characterized by the presence of chlorine and fluorine atoms attached to the carbon chain
准备方法
Synthetic Routes and Reaction Conditions
1,1-DICHLORO-1-FLUORO-4-METHYL-PENTAN-2-ONE can be synthesized through several methods. One common approach involves the halogenation of 4-methyl-pentan-2-one. The reaction typically involves the use of chlorine and fluorine sources under controlled conditions to ensure selective halogenation at the desired positions on the carbon chain.
Industrial Production Methods
In industrial settings, the production of 1,1-DICHLORO-1-FLUORO-4-METHYL-PENTAN-2-ONE may involve large-scale halogenation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced separation techniques to purify the final product.
化学反应分析
Types of Reactions
1,1-DICHLORO-1-FLUORO-4-METHYL-PENTAN-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of new compounds with substituted functional groups.
科学研究应用
1,1-DICHLORO-1-FLUORO-4-METHYL-PENTAN-2-ONE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in pharmaceutical formulations and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,1-DICHLORO-1-FLUORO-4-METHYL-PENTAN-2-ONE involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The presence of halogen atoms enhances its reactivity and ability to participate in various chemical reactions.
相似化合物的比较
Similar Compounds
- 1,1-DICHLORO-1-FLUORO-2-METHYL-PROPAN-2-ONE
- 1,1-DICHLORO-1-FLUORO-3-METHYL-BUTAN-2-ONE
- 1,1-DICHLORO-1-FLUORO-5-METHYL-HEXAN-2-ONE
Uniqueness
1,1-DICHLORO-1-FLUORO-4-METHYL-PENTAN-2-ONE is unique due to its specific halogenation pattern and the position of the methyl group on the carbon chain. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
属性
CAS 编号 |
6632-87-7 |
|---|---|
分子式 |
C6H9Cl2FO |
分子量 |
187.04 g/mol |
IUPAC 名称 |
1,1-dichloro-1-fluoro-4-methylpentan-2-one |
InChI |
InChI=1S/C6H9Cl2FO/c1-4(2)3-5(10)6(7,8)9/h4H,3H2,1-2H3 |
InChI 键 |
HXZWIMOPPPOOHZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC(=O)C(F)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 2-[azetidin-3-yl(methyl)amino]acetate](/img/structure/B12835898.png)
![4'-(Benzyloxy)[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12835910.png)



![N,N-dimethyl-4-phenyl-4-[4-(trifluoromethyl)phenyl]but-3-en-1-amine](/img/structure/B12835943.png)


![8-bromo-N-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B12835963.png)


![2-(3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1-phenyl-1H-pyrazol-4-yl)-3-(2-morpholinoethyl)thiazolidin-4-one](/img/structure/B12835977.png)
![N-Cyclopentyl-2-[[2-(4-Fluorophenyl)-8-Methyl-4-Quinazolinyl]Thio]-Acetamide](/img/structure/B12835979.png)
![[3R-[3A,4A,5B(S*)]]-5-(1-Carboxy-1-phosphonoethoxy)-4-hydroxy-3-(phosphonooxy)-1-cyclohexene-1-carboxylic acid](/img/structure/B12835981.png)
